molecular formula C7H8O2S B1630688 Methyl benzenesulfinate CAS No. 670-98-4

Methyl benzenesulfinate

Cat. No.: B1630688
CAS No.: 670-98-4
M. Wt: 156.2 g/mol
InChI Key: PSNSVDSRLUYDKF-UHFFFAOYSA-N
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Description

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It has a molecular weight of 156.20 .


Synthesis Analysis

This compound can be synthesized from diphenyl disulfide, chloroform, and methanol . The reaction is carried out at the reflux temperature, and lead tetraacetate is added during the process . After the reaction, the mixture is cooled to room temperature, and water is added to decompose any excess lead tetraacetate . The yield of this compound is 62-68% .


Molecular Structure Analysis

The molecular formula of this compound is C7H8O2S . The SMILES string representation is COS(=O)c1ccccc1 .


Chemical Reactions Analysis

This compound reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate .


Physical and Chemical Properties Analysis

This compound has a boiling point of 79-83 °C/0.3 mmHg (lit.) and a density of 1.194 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.546 (lit.) .

Scientific Research Applications

Electrochemical Synthesis and Organic Synthesis

  • Electro-Oxidation Applications: Methyl benzenesulfinate has been used in the electro-oxidation of catechols, contributing to the synthesis of new sulfone derivatives. The electrochemical synthesis of these derivatives has been performed successfully in undivided cells with good yields and purity (Nematollahi & Rahchamani, 2002).
  • Synthesis of Sulfonamides: Research indicates the synthesis of sulfonamides using this compound derivatives. For example, the rotational spectroscopy study of benzenesulfonamides reveals insights into their structures and the influence of different substituents (Vigorito et al., 2022).

Environmental Applications

  • Adsorption Characteristics: Studies have explored the potential of graphene for removing hazardous chemicals containing benzene rings, like this compound, in wastewater. This research is crucial for environmental cleanup and waste management (Wu et al., 2011).

Analytical Chemistry Applications

  • Silver Ion Chromatography: this compound has been used in silver ion chromatography for lipid separation, showcasing its utility in analytical chemistry (Christie, 1989).
  • Polarographic Behavior Studies: The electrochemical behavior of methyl benzenesulfinates has been examined, providing insights into their interactions with electrodes and potential applications in electrochemical sensors and analysis (Persson, 1977).

Chemical Synthesis and Modifications

  • Sulfonylation Reactions: this compound is involved in Friedel-Crafts sulfonylation reactions, indicating its role in the synthesis of complex organic molecules (Nara et al., 2001).
  • Photolysis Studies: The photolysis of methyl benzenesulfonate, a related compound, has been studied, shedding light on its behavior under light irradiation and potential applications in photochemistry (Izawa & Kuromiya, 1975).

Safety and Hazards

Methyl benzenesulfinate is combustible and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .

Mechanism of Action

Target of Action

Methyl benzenesulfinate is an ester of aromatic sulfinic acid . It is known to react with thionyl chloride at room temperature . The primary targets of this compound are therefore molecules that can undergo reactions with sulfinic acids, such as thionyl chloride .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it reacts smoothly with thionyl chloride at room temperature to afford sulfinyl chloride and methyl chlorosulfonate . This reaction is a key part of the compound’s mode of action.

Biochemical Pathways

It is known that sulfinic acids play a role in various chemical reactions, including the sulfonation of benzene . In this reaction, sulfur trioxide and fuming sulfuric acid are added to benzene to produce benzenesulfonic acid . The reaction is reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound has a high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The result of this compound’s action depends on the specific reactions it undergoes. For example, when it reacts with thionyl chloride, the products are sulfinyl chloride and methyl chlorosulfonate . These products can then participate in further reactions, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with thionyl chloride occurs smoothly at room temperature , suggesting that temperature is a key factor in this reaction. Other factors, such as the presence of other chemicals and the pH of the environment, may also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Methyl benzenesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of symmetrical disulfides. It interacts with enzymes such as thionyl chloride, leading to the formation of sulfinyl chloride and methyl chlorosulfonate . These interactions are crucial for various biochemical processes, including the modification of proteins and other biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins. For instance, its interaction with thionyl chloride can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate through its reaction with thionyl chloride is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under certain conditions but can degrade over time, leading to long-term effects on cellular function. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, playing a role in the synthesis and degradation of biomolecules. The compound’s interaction with thionyl chloride and the formation of sulfinyl chloride are key aspects of its involvement in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to form sulfinyl chloride and methyl chlorosulfonate is crucial for its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. The formation of sulfinyl chloride and methyl chlorosulfonate plays a role in its subcellular localization and overall biochemical activity .

Properties

IUPAC Name

methyl benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNSVDSRLUYDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985823
Record name Methyl benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-98-4
Record name Methyl benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL BENZENESULFINATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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